molecular formula C24H15N3O3S B11111307 N-(biphenyl-2-yl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(biphenyl-2-yl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11111307
M. Wt: 425.5 g/mol
InChI Key: DTYKIKJMXCRNRH-UHFFFAOYSA-N
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Description

N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives, thiazole compounds, and isoindoline precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining biphenyl derivatives with thiazole compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the isoindoline ring through intramolecular cyclization.

    Amidation Reactions: Introduction of the carboxamide group using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Similar Compounds

    N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE: can be compared with other isoindoline derivatives, such as:

Uniqueness

The uniqueness of N-2-BIPHENYLYL-1,3-DIOXO-2-(1,3-THIAZOL-2-YL)-5-ISOINDOLINECARBOXAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H15N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1,3-dioxo-N-(2-phenylphenyl)-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C24H15N3O3S/c28-21(26-20-9-5-4-8-17(20)15-6-2-1-3-7-15)16-10-11-18-19(14-16)23(30)27(22(18)29)24-25-12-13-31-24/h1-14H,(H,26,28)

InChI Key

DTYKIKJMXCRNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=CS5

Origin of Product

United States

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